![molecular formula C20H20N2O3S B11699766 Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11699766.png)
Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound with a complex structure that includes a benzyloxy group, a thioxo group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the reaction of methyl 4-hydroxybenzoate with benzyl chloride in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) as a solvent. This reaction produces methyl 4-(benzyloxy)benzoate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Thioxo group reduction can produce thiol derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry Applications
Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Complex Molecules : It is used as a precursor for synthesizing more complex organic compounds through reactions such as oxidation and substitution .
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description |
---|---|
Oxidation | Conversion of the benzyloxy group to aldehydes or acids. |
Reduction | Reduction of the thioxo group to thiols. |
Substitution | Electrophilic substitution on the aromatic ring. |
Biological Applications
Research has indicated that this compound exhibits promising biological activities:
- Antifungal and Antibacterial Properties : Studies have shown its potential effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents .
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of similar tetrahydropyrimidine derivatives, compounds demonstrated significant inhibition against common pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound could be similarly effective .
Medicinal Applications
The compound is being explored for its therapeutic potential:
- Drug Development : It has been investigated for possible applications in drug formulation due to its ability to interact with biological targets and modulate enzyme activities. Its structure allows it to act on specific receptors or enzymes involved in disease pathways .
Table 2: Potential Therapeutic Effects
Disease Target | Mechanism of Action |
---|---|
Inflammatory Diseases | Modulation of inflammatory pathways |
Infectious Diseases | Antimicrobial action against pathogens |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals:
Mechanism of Action
The mechanism of action of Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(benzyloxy)phenyl)acetate
- (4-Benzyloxy)phenylacetic acid
- Levalbuterol Related Compound F
Uniqueness
Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C20H20N2O3S
- Molecular Weight : 368.45 g/mol
- Structure : Contains a pyrimidine ring with thioxo and carboxylate functional groups, along with a benzyloxy substituent.
Property | Value |
---|---|
Molecular Formula | C20H20N2O3S |
Molecular Weight | 368.45 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound demonstrated significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Efficacy
A study investigated the antibacterial efficacy of this class of compounds. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, suggesting potent antitubercular activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Research Findings
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- Results :
- Significant reduction in cell viability observed at concentrations above 10 µM.
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory models. It was found to inhibit pro-inflammatory cytokines and reduce edema in animal models .
The biological activities are believed to be attributed to the compound's ability to interact with various biological targets:
- Antibacterial Mechanism : Inhibition of bacterial protein synthesis.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory Mechanism : Modulation of NF-kB signaling pathways.
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl 6-methyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H20N2O3S/c1-13-17(19(23)24-2)18(22-20(26)21-13)15-8-10-16(11-9-15)25-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,21,22,26) |
InChI Key |
YNUFUDUTDPPBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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